4-Methyl-2-(tributylstannyl)pyridine

Catalog No.
S1900567
CAS No.
301652-23-3
M.F
C18H33NSn
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(tributylstannyl)pyridine

CAS Number

301652-23-3

Product Name

4-Methyl-2-(tributylstannyl)pyridine

IUPAC Name

tributyl-(4-methylpyridin-2-yl)stannane

Molecular Formula

C18H33NSn

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;

InChI Key

SHMPGQWVDZTZBX-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C
  • Organic Synthesis Precursor

    The presence of the tributyltin group (SnBu3) makes 4-Methyl-2-(tributylstannyl)pyridine a potential precursor for the introduction of the stannyl group into organic molecules. Stannyl groups are valuable intermediates in various organic transformations, including Stille coupling, Negishi coupling, and Hiyama coupling. These coupling reactions allow for the formation of carbon-carbon bonds between different organic fragments [PubChem, "4-Methyl-2-(tributylstannyl)pyridine", National Institutes of Health, ].

  • Stannylation Reagents in Medicinal Chemistry

    Organotin compounds have been explored in medicinal chemistry due to their diverse biological properties. 4-Methyl-2-(tributylstannyl)pyridine, with its combined pyridine and tributyltin moieties, might hold potential for the development of novel therapeutic agents. However, further research is needed to explore its specific activity and biocompatibility.

4-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a tin-carbon bond. It is a derivative of pyridine, a heterocyclic aromatic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. In this compound, a hydrogen atom at the 4th position of the pyridine ring is replaced by a bulky tributyltin group (Sn(n-Bu)₃), resulting in a molecular formula of C₁₃H₂₉Sn. The structure features a planar pyridine ring with a methyl group at the 2nd position and a tributyltin group at the 4th position, creating a tetrahedral geometry around the tin atom due to its covalent bonding with three n-butyl groups .

The chemical reactivity of 4-Methyl-2-(tributylstannyl)pyridine is primarily associated with its ability to participate in various coupling reactions, notably Stille coupling and metalation-stannylation reactions. These reactions facilitate the introduction of the tributyltin group onto the pyridine ring, typically at positions where steric hindrance is minimized. Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the tributyltin moiety, which can be displaced under appropriate conditions .

The synthesis of 4-Methyl-2-(tributylstannyl)pyridine can be achieved through several methods:

  • Stille Coupling: This method involves the reaction of a halogenated pyridine derivative with tributyltin reagents in the presence of a palladium catalyst.
  • Metalation-Stannylation Reactions: This approach typically involves the metalation of pyridine followed by stannylation to introduce the tributyltin group at the desired position.
  • Direct Functionalization: Some methods may allow for direct functionalization of pyridine derivatives using tributyltin reagents under specific conditions .

4-Methyl-2-(tributylstannyl)pyridine has potential applications in various scientific fields:

  • Organic Synthesis: It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex organotin compounds.
  • Material Science: Due to its unique properties, it may find applications in developing new materials or coatings.
  • Research: Its use in fundamental research can help explore new

Several compounds share structural similarities with 4-Methyl-2-(tributylstannyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Methyl-4-(tributylstannyl)pyridineSimilar methyl and tributylstannyl groupsOften used in similar synthetic pathways
5-Methyl-2-(tributylstannyl)pyridineMethyl group at the 5th positionExhibits different reactivity patterns
Tributyl(3-pyridyl)tinContains a pyridyl group instead of methylUsed primarily in agricultural applications

These compounds highlight the uniqueness of 4-Methyl-2-(tributylstannyl)pyridine through its specific substitution pattern and potential reactivity profiles compared to others in its class .

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-16

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